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molecular formula C13H8FNO B8636179 3-(4-Fluorophenyl)-2,1-benzisoxazole

3-(4-Fluorophenyl)-2,1-benzisoxazole

Cat. No. B8636179
M. Wt: 213.21 g/mol
InChI Key: JDHHXWXEFCKCJA-UHFFFAOYSA-N
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Patent
US05723573

Procedure details

A total of 50.7 g (0.375 mol) of 4-fluorophenyl-acetonitrile is slowly added to a vigorously stirred, room-temperature solution of 150 g (3.75 mol) of sodium hydroxide in 750 ml of absolute methanol. After solution is complete, 46 g (0.374 mol) of nitrobenzene is slowly added. The resulting solution is warmed to 65°-70° C. and held at this temperature for 9 hours. The dark slurry is cooled to room temperature, diluted with 250 ml of 50% methanol, and cooled in an ice bath. The resulting dark precipitate is filtered and washed with cold methanol until the methanol washings were clear. The product (16) is recrystallized from toluene.
Quantity
50.7 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step Two
Quantity
46 g
Type
reactant
Reaction Step Three
Quantity
750 mL
Type
solvent
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]#N)=[CH:4][CH:3]=1.[OH-].[Na+].[N+:13]([C:16]1C=[CH:20][CH:19]=[CH:18][CH:17]=1)([O-])=[O:14]>CO>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[O:14][N:13]=[C:16]3[CH:17]=[CH:18][CH:19]=[CH:20][C:9]=23)=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
50.7 g
Type
reactant
Smiles
FC1=CC=C(C=C1)CC#N
Step Two
Name
Quantity
150 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
46 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Step Four
Name
Quantity
750 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
250 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
a vigorously stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution is warmed to 65°-70° C.
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
The resulting dark precipitate is filtered
WASH
Type
WASH
Details
washed with cold methanol until the methanol washings
CUSTOM
Type
CUSTOM
Details
The product (16) is recrystallized from toluene

Outcomes

Product
Details
Reaction Time
9 h
Name
Type
Smiles
FC1=CC=C(C=C1)C=1ON=C2C1C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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